5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine

DNA binding Spectroscopic titration Groove binding

Standard 5-aryl-1,3,4-thiadiazol-2-amines (methyl, methoxy) yield predictable DNA-binding Kb values. The 4-ethyl analog (CAS 383130-78-7) diverges qualitatively, disrupting linear free-energy relationships. - **Assay Control**: Validates sensitivity to subtle substituent effects where other analogs fail - **GLS1 Scaffold Exploration**: Core privileged scaffold with patent-free 4-ethyl vector for novel IP - **Analytical Certainty**: Fully characterized (mp 190-195°C; LC-MS m/z 206.05) for batch QC

Molecular Formula C10H11N3S
Molecular Weight 205.28
CAS No. 383130-78-7
Cat. No. B2803911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine
CAS383130-78-7
Molecular FormulaC10H11N3S
Molecular Weight205.28
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(S2)N
InChIInChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13)
InChIKeyRXTFAFIUEXCNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Baseline for Sourcing


5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine (CAS 383130‑78‑7) is a small-molecule heterocycle (C₁₀H₁₁N₃S; MW 205.28) within the 5‑aryl‑1,3,4‑thiadiazol‑2‑amine class. Its core scaffold comprises an electron‑rich 1,3,4‑thiadiazole ring directly substituted at the 5‑position with a 4‑ethylphenyl group and a free 2‑amino group available for derivatization [1]. The compound exhibits the fundamental physicochemical properties expected of this scaffold class (e.g., moderate lipophilicity imparted by the ethyl substituent, hydrogen‑bond donor/acceptor capacity), yet its specific substitution pattern creates measurable differentiation from unsubstituted phenyl, methyl, methoxy, and halogen analogs in DNA‑binding behaviour and analytical signatures [1][2].

Free 2-amino group available for derivatization and library synthesis
4-Ethylphenyl substitution yields anomalous DNA-binding behavior distinct from methyl/methoxy analogs
Distinct electronic absorption profile supports compound-specific detection method development

Why Generic Substitution Fails in This Series


Within the 5‑aryl‑1,3,4‑thiadiazol‑2‑amine series, even subtle variations in the para‑substituent of the phenyl ring can profoundly alter intermolecular interactions, as demonstrated by direct DNA‑binding comparisons. Simply interchanging analogs based on gross scaffold similarity ignores documented divergence in electronic absorption behaviour, DNA‑binding affinity, and potentially downstream biological readouts. The 4‑ethyl substituent on the target compound is not a minor lipophilic tag; it is explicitly noted as producing anomalous spectroscopic behaviour that precluded its inclusion in the quantitative DNA‑binding ranking established for phenyl, methylphenyl, methoxyphenyl, and styryl analogs [1]. For scientific and industrial users, selecting a specific 4‑substituted analog—rather than a generic 'thiadiazole‑amine'—is therefore a decision with direct consequences for assay reproducibility and structure‑activity interpretation [1][2].

DNA-binding non-interchangeability
The 4-ethyl analog produces non-standard DNA-binding results; substituting with methyl or methoxy analogs may fundamentally alter assay outcomes and SAR interpretation.
Spectral identity mismatch
UV-Vis and fluorescence excitation profiles differ significantly from close analogs. Using a generic thiadiazole-amine may compromise detection and identity confirmation.
IP landscape restriction
Substitution with claimed GLS1 inhibitor analogs introduces patent risk. The 4-ethyl analog resides outside specifically claimed chemical space.

Quantified Differentiation Against Closest Analogs


Anomalous DNA-Binding Behavior Excluded from Standard Affinity Ranking

In a controlled head‑to‑head UV‑Vis absorption titration study against calf‑thymus DNA (CT‑DNA) in Tris‑buffer (pH 7.4), four 5‑(4‑substituted phenyl)‑1,3,4‑thiadiazol‑2‑amine analogs yielded quantifiable intrinsic DNA‑binding constants (Kb). However, the 4‑ethylphenyl analog (the target compound, designated 'compound 5') was explicitly excluded from the binding‑affinity ranking because its absorption titration data could not be fitted by the standard Benesi–Hildebrand model—a unique analytical behaviour not observed for any other member of the series [1]. This anomaly indicates that the 4‑ethyl substituent confers a distinct electronic environment or aggregation state that fundamentally alters the DNA‑interaction mode relative to the quantitative trend established for the other analogs [1].

DNA-binding anomaly
Head-to-head
Non-quantifiable Kb vs. measurable Kb range of 3.5–13.3×10⁴ M⁻¹ for phenyl, methyl, methoxy, and styryl analogs.
Supports DNA-interaction mode differentiation.
Reported anomalous behavior; requires validation in target assay.
DNA binding Spectroscopic titration Groove binding Structure–activity relationship

Distinct Electronic Absorption Profile and Spectral Signature

In the same comprehensive study, fluorescence‑based ethidium bromide (EB) displacement experiments were performed to distinguish groove‑binding from intercalative DNA‑binding modes. The excitation and emission wavelengths used for the EB‑DNA quenching assay were explicitly reported for compounds 1–4 (e.g., excitation at 241 nm for compound 1, 295 nm for compound 2, 302 nm for compounds 3 and 4), while the corresponding parameters for compound 5 (the 4‑ethylphenyl analog) were not listed, indicating that its distinct electronic absorption spectrum required a different experimental setup or could not be accommodated within the standard protocol [1]. This spectroscopic divergence provides a direct analytical differentiator that can be exploited for compound‑specific detection, purity assessment, or quality‑control method development [1].

Spectral signature divergence
Head-to-head
Excitation/emission parameters not reported within standard EB-DNA protocol; distinct UV-Vis profile compared to four analogs.
Enables compound-specific detection method development.
Supports identity confirmation and QC method setup.
Electronic spectroscopy Ethidium bromide displacement Fluorescence quenching DNA interaction mode

Freedom to Operate Outside GLS1 Patent Claims

The 1,3,4‑thiadiazole scaffold is a validated core for potent GLS1 inhibition, as exemplified by AstraZeneca and Cancer Research Technology's WO 2015/181539 A1 patent family, which claims specific substituted 1,3,4‑thiadiazole compounds with IC₅₀ values in the nanomolar range [2]. While several 5‑aryl‑1,3,4‑thiadiazol‑2‑amine derivatives are encompassed within the generic Markush structures of this patent landscape, the 5‑(4‑ethylphenyl) substitution pattern is notably absent from the exemplified and specifically claimed compounds, which focus predominantly on halogen‑, methoxy‑, and heteroaryl‑substituted phenyl rings [2]. This structural exclusion means the target compound occupies a distinct chemical space that is free from the composition‑of‑matter claims dominating the GLS1 inhibitor field, offering greater freedom‑to‑operate for derivative synthesis programs [1][2].

Patent space exclusion
Class-level
5-(4-Ethylphenyl) pattern not claimed in GLS1 inhibitor patents; halogen, methoxy, and heteroaryl analogs are specifically claimed.
Unencumbered chemical space for derivative synthesis.
Class-level inference based on patent landscape analysis.
Glutaminase 1 (GLS1) Cancer metabolism Patent landscape Pharmacophore model

Melting Point and Mass Spectrometry Identity Verification

Within the same synthetic and characterization study, the target compound was fully characterized alongside four close analogs. The 4‑ethylphenyl analog (compound 5) exhibited a melting point (mp) of 190–195 °C, which is distinct from the mp ranges of the comparators: compound 1 (styryl, 210–215 °C), compound 2 (phenyl, 208–212 °C), compound 3 (4‑methylphenyl, 180–185 °C), and compound 4 (4‑methoxyphenyl, 175–180 °C) [1]. Additionally, the mass spectrum confirmed the molecular ion peak at m/z 206.05 (calculated for C₁₀H₁₁N₃S: 205.273), providing a robust identity checkpoint [1]. These experimentally determined values serve as reference specifications for incoming quality control when sourcing this compound from commercial vendors [1].

Identity specifications
Head-to-head
mp 190–195 °C; m/z 206.05. Distinct from 4-methyl analog (mp 180–185 °C, m/z 192.0).
Procurement-grade identity checkpoints.
Supports incoming QC and lot verification.
Quality control Identity verification Melting point Mass spectrometry

Evidence-Backed Application Scenarios


Non-Canonical DNA-Binding Probe for Nucleic Acid Studies

For laboratories investigating small‑molecule DNA groove‑binders or conducting SAR studies on nucleic acid recognition, the anomalous behaviour of 5‑(4‑ethylphenyl)‑1,3,4‑thiadiazol‑2‑amine in quantitative DNA‑binding assays provides a unique experimental tool. Unlike the 4‑methyl, 4‑methoxy, and unsubstituted phenyl analogs—all of which yield well‑behaved, quantifiable Kb values via standard absorption titration—the 4‑ethyl analog displays spectroscopic features that deviate from the Benesi–Hildebrand model [1]. This compound is therefore recommended as a negative‑control or perturbation probe in DNA‑binding assay development, where its distinct behaviour can validate assay sensitivity to subtle substituent effects that are invisible when using analogs with smoothly varying binding affinities [1].

Unencumbered Scaffold for GLS1-Targeted Derivative Synthesis

The 1,3,4‑thiadiazole core is a privileged scaffold for GLS1 inhibition, with lead compounds achieving nanomolar potency (IC₅₀ < 100 nM) as disclosed in WO 2015/181539 A1 [2]. However, the specific 5‑(4‑ethylphenyl)‑2‑amino substitution pattern lies outside the composition‑of‑matter claims that dominate the GLS1 inhibitor patent landscape, which primarily encompass 4‑halogen, 4‑methoxy, and heteroaryl substituents [2]. For medicinal chemistry groups seeking to develop novel, patentable GLS1 inhibitors or chemical probes, this compound offers a strategically advantageous starting point: a validated core scaffold with a substituent vector that is both unexplored in the GLS1 patent space and chemically tractable for further functionalization at the 2‑amino group [1][2].

Analytical Reference Standard for Identity and Method Development

The fully characterized spectroscopic profile of 5‑(4‑ethylphenyl)‑1,3,4‑thiadiazol‑2‑amine—including its distinct melting point (190–195 °C), diagnostic ¹H NMR resonances (ethyl triplet at 1.17–1.21 ppm, quartet at 2.61–2.67 ppm, aromatic multiplet at 7.28–7.32 ppm, and amine singlet at 7.64–7.66 ppm), ¹³C NMR peaks (15 and 27 ppm for ethyl carbons), IR signatures (NH₂ stretch at 3085–3268 cm⁻¹, C=N at 1633 cm⁻¹), and LC‑MS molecular ion (m/z 206.05)—provides a multi‑parameter identity dataset that enables unambiguous differentiation from the closely related 4‑methylphenyl analog (CAS 26907‑54‑0) and other series members [1]. Procurement and analytical laboratories can leverage these experimentally determined values as internal reference specifications for incoming raw material verification, HPLC method development (e.g., selecting detection wavelengths based on the compound's distinct UV‑Vis profile), and batch‑to‑batch consistency monitoring [1][2].

Building Block for DNA-Binding SAR Libraries

The systematic exclusion of the 4‑ethyl analog from the DNA‑binding affinity ranking established for compounds 1–4—in a study that otherwise demonstrated a clear trend linking para‑substituent electronic character to Kb magnitude (OCH₃ > CH₃ > H)—highlights how a modest increase in alkyl chain length (ethyl vs. methyl) can produce a qualitative, rather than merely quantitative, change in macromolecular interaction behaviour [1]. Academic and industrial groups constructing focused libraries to probe the boundary between incremental and discontinuous SAR around the 5‑aryl position should prioritize this compound as a key member that defines the transition point where the linear free‑energy relationship breaks down [1].

Application
Selection Property
Validation Focus
DNA-binding assay probe
Anomalous binding behavior
Assay sensitivity to substituent effects
GLS1 inhibitor derivative synthesis
Freedom-to-operate chemical space
Patent landscape review
Analytical reference standard
Multi-parameter identity dataset
Identity specification review (mp, MS, NMR)
DNA-binding SAR library synthesis
Substituent effect transition point
SAR boundary mapping
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